molecular formula C8H9F3N2 B8735232 (2-Methyl-6-(trifluoromethyl)pyridin-3-YL)methanamine

(2-Methyl-6-(trifluoromethyl)pyridin-3-YL)methanamine

Cat. No.: B8735232
M. Wt: 190.17 g/mol
InChI Key: SOXKSCXXALCLQN-UHFFFAOYSA-N
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Description

(2-Methyl-6-(trifluoromethyl)pyridin-3-YL)methanamine is a useful research compound. Its molecular formula is C8H9F3N2 and its molecular weight is 190.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H9F3N2

Molecular Weight

190.17 g/mol

IUPAC Name

[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methanamine

InChI

InChI=1S/C8H9F3N2/c1-5-6(4-12)2-3-7(13-5)8(9,10)11/h2-3H,4,12H2,1H3

InChI Key

SOXKSCXXALCLQN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C(F)(F)F)CN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 3-(azidomethyl)-2-methyl-6-(trifluoromethyl)pyridine (292 mg, 1.35 mmol) in tetrahydrofuran (5 mL) was added triphenylphosphine (710 mg, 2.7 mmol), and the mixture was stirred to dissolution. After 5 min the mixture was placed in an oil bath at 50° C. and stirred overnight. The mixture was hydrolyzed with 2M HCl (3 μL) for 0.5 h, then partitioned between ethyl acetate (30 mL) and 0.5 M NaH2PO4 (30 mL). The organic phase was extracted with 0.5 M NaH2PO4 (10 mL), and the combined acidic aqueous extracts were basified with 50% KOH, and extracted with CH2Cl2 (2×30 mL). The combined CH2Cl2 layers were dried (Na2SO4), filtered and concentrated to a faintly yellow semi-solid (0.53 g). NMR and LC-MS showed that the material was only partially cleaved to the free amine (40%) with the remaining 60% being the phospinimine. The mixture was dissolved in MeOH (10 mL) and heated at reflux for 2 h. The mixture was concentrated in vacuo and the residue was treated with water (10 mL) and 6N HCl to pH<1, and ether (20 mL). The aqueous phase was separated and extracted with ether (20 mL). The aqueous layer was adjusted to pH>13 with 2N aq. KOH and extracted with CH2Cl2 (3×50 mL). The combined organic layers were washed with brine, dried (Na2SO4), and concentrated to yield an oil which was used for the next step reaction without further purification.
Name
3-(azidomethyl)-2-methyl-6-(trifluoromethyl)pyridine
Quantity
292 mg
Type
reactant
Reaction Step One
Quantity
710 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
3 μL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Cc1nc(C(F)(F)F)ccc1CN=[N+]=[N-]
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